![molecular formula C14H15FN4OS B12617654 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one CAS No. 918146-33-5](/img/structure/B12617654.png)
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one
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Overview
Description
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is a complex organic compound that features a unique combination of a thiazole ring, a fluorophenyl group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-fluoroaniline with thiourea to form the thiazole ring. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. Finally, the imidazolidinone ring is formed through a cyclization reaction involving a suitable carbonyl source .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Applications
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Anticancer Activity
- Research has indicated that compounds containing thiazole moieties exhibit anticancer properties. The presence of the imidazolidinone structure may enhance this activity by improving the compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways.
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Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent. Studies suggest that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.
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Neurological Disorders
- Compounds similar to 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one have been investigated for their effects on GABA-A receptors. The modulation of these receptors is crucial in treating conditions such as anxiety and epilepsy, indicating a potential application in neurological therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in the thiazole and imidazolidinone structures can lead to different biological activities and potency levels. Researchers are actively exploring modifications to enhance efficacy and reduce toxicity.
Case Studies
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GABA-A Receptor Modulation
- A study identified a series of compounds that act as positive allosteric modulators of GABA-A receptors, showcasing enhanced metabolic stability compared to traditional drugs like alpidem. This research highlights the potential of thiazole-containing compounds in developing safer neurological therapeutics .
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Anticancer Screening
- In vitro studies have demonstrated that derivatives of thiazole exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation pathways, suggesting a viable route for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Imidazolidinone Derivatives: Compounds such as 1-(2-hydroxyethyl)imidazolidin-2-one are structurally related and used in similar applications.
Uniqueness
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .
Biological Activity
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates both imidazolidinone and thiazole moieties, which contribute to its potential therapeutic effects.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound displays a range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties : Inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
- Anticancer Potential : Induces apoptosis in cancer cell lines through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are involved in inflammation and pain signaling .
- Receptor Modulation : It acts as a positive allosteric modulator at the GABA-A receptor, enhancing its activity and potentially offering therapeutic benefits for neurological disorders .
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various thiazole derivatives, including the compound . The results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory potential of the compound through in vitro assays measuring COX enzyme activity. The findings revealed that it effectively inhibited both COX-1 and COX-2, demonstrating promise as an anti-inflammatory agent .
Study 3: Anticancer Activity
In vitro studies on cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as an anticancer agent, particularly against breast and colon cancer cells .
Data Tables
Biological Activity | Target | Result |
---|---|---|
Antimicrobial | Bacteria (Gram-positive & Gram-negative) | Significant inhibition (MIC values < 10 µg/mL) |
Anti-inflammatory | COX-1 & COX-2 | IC50 values < 5 µM |
Anticancer | Cancer cell lines (e.g., MCF-7, HT-29) | Induced apoptosis with IC50 values around 15 µM |
Properties
CAS No. |
918146-33-5 |
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Molecular Formula |
C14H15FN4OS |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C14H15FN4OS/c15-11-3-1-10(2-4-11)12-9-21-13(18-12)16-5-7-19-8-6-17-14(19)20/h1-4,9H,5-8H2,(H,16,18)(H,17,20) |
InChI Key |
KYMPPFJXSYBKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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